![molecular formula C264H312Br8N16O16 B6288750 NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br) CAS No. 2225872-23-9](/img/structure/B6288750.png)
NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br) is a novel organic compound with a wide range of applications in scientific research. It is a type of imidazolium salt, which is a derivative of imidazole, an organic compound with a five-membered ring structure. This compound is formed by the reaction of benzyl-calix[8]arene, diphenylphosphinobenzene, and 4-bromopyridine. NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br has been found to have unique properties that make it suitable for use in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of organic compounds, as a reagent in the synthesis of organic compounds, and as a ligand in the synthesis of coordination compounds. It has also been used in the synthesis of organic compounds such as polymers, polysaccharides, and peptides. Furthermore, it has been used as a catalyst in the synthesis of inorganic compounds such as metal complexes and metal nanoparticles.
Wirkmechanismus
NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br is a type of imidazolium salt, which is a derivative of imidazole, an organic compound with a five-membered ring structure. The imidazole ring has a positively charged nitrogen atom at one end, which is responsible for the compound's ability to act as a ligand and form coordination complexes with metal ions. The positively charged nitrogen atom also allows the compound to act as a catalyst in the synthesis of organic and inorganic compounds.
Biochemical and Physiological Effects
NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br has been found to have unique properties that make it suitable for use in a variety of scientific research applications. In particular, it has been found to have significant effects on biochemical and physiological processes. It has been found to be an effective inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. It has also been found to have anti-inflammatory, anti-bacterial, and anti-viral properties. Furthermore, it has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is highly efficient, yielding the desired product in a high yield. Furthermore, it has a wide range of applications in scientific research, and it has been found to have significant effects on biochemical and physiological processes. However, there are also some limitations to its use in laboratory experiments. It is a relatively expensive compound, and its use in large-scale experiments may not be cost-effective. Furthermore, it has not been extensively studied, and there is still much to be learned about its effects on biochemical and physiological processes.
Zukünftige Richtungen
NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br has a wide range of potential applications in scientific research, and there are many potential future directions for research. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential therapeutic applications. Furthermore, further research into its synthesis and its use as a catalyst in the synthesis of organic and inorganic compounds is needed. Finally, further research into its potential toxicity and its potential environmental effects is also needed.
Synthesemethoden
NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br is synthesized by a reaction between benzyl-calix[8]arene, diphenylphosphinobenzene, and 4-bromopyridine in a solvent such as dichloromethane. The reaction is conducted at room temperature and is catalyzed by a base such as potassium carbonate. The reaction is highly efficient, yielding the desired product in a high yield.
Eigenschaften
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[4-[[50,51,52,53,54,55,56-heptakis[4-[3-[2,6-di(propan-2-yl)phenyl]imidazol-3-ium-1-yl]butoxy]-5,11,17,23,29,35,41,47-octakis(phenylmethoxy)-49-nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaenyl]oxy]butyl]imidazol-1-ium;octabromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C264H312N16O16.8BrH/c1-185(2)233-97-73-98-234(186(3)4)249(233)273-129-121-265(177-273)113-57-65-137-281-257-209-145-211-155-226(290-170-202-83-43-34-44-84-202)157-213(258(211)282-138-66-58-114-266-122-130-274(178-266)250-235(187(5)6)99-74-100-236(250)188(7)8)147-215-159-228(292-172-204-87-47-36-48-88-204)161-217(260(215)284-140-68-60-116-268-124-132-276(180-268)252-239(191(13)14)103-76-104-240(252)192(15)16)149-219-163-230(294-174-206-91-51-38-52-92-206)165-221(262(219)286-142-70-62-118-270-126-134-278(182-270)254-243(195(21)22)107-78-108-244(254)196(23)24)151-223-167-232(296-176-208-95-55-40-56-96-208)168-224(264(223)288-144-72-64-120-272-128-136-280(184-272)256-247(199(29)30)111-80-112-248(256)200(31)32)152-222-166-231(295-175-207-93-53-39-54-94-207)164-220(263(222)287-143-71-63-119-271-127-135-279(183-271)255-245(197(25)26)109-79-110-246(255)198(27)28)150-218-162-229(293-173-205-89-49-37-50-90-205)160-216(261(218)285-141-69-61-117-269-125-133-277(181-269)253-241(193(17)18)105-77-106-242(253)194(19)20)148-214-158-227(291-171-203-85-45-35-46-86-203)156-212(146-210(257)154-225(153-209)289-169-201-81-41-33-42-82-201)259(214)283-139-67-59-115-267-123-131-275(179-267)251-237(189(9)10)101-75-102-238(251)190(11)12;;;;;;;;/h33-56,73-112,121-136,153-168,177-200H,57-72,113-120,137-152,169-176H2,1-32H3;8*1H/q+8;;;;;;;;/p-8 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJHAKYLZJOELV-UHFFFAOYSA-F |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)[N+]2=CN(C=C2)CCCCOC3=C4CC5=CC(=CC(=C5OCCCCN6C=C[N+](=C6)C7=C(C=CC=C7C(C)C)C(C)C)CC8=CC(=CC(=C8OCCCCN9C=C[N+](=C9)C1=C(C=CC=C1C(C)C)C(C)C)CC1=CC(=CC(=C1OCCCCN1C=C[N+](=C1)C1=C(C=CC=C1C(C)C)C(C)C)CC1=C(C(=CC(=C1)OCC1=CC=CC=C1)CC1=C(C(=CC(=C1)OCC1=CC=CC=C1)CC1=C(C(=CC(=C1)OCC1=CC=CC=C1)CC1=C(C(=CC(=C1)OCC1=CC=CC=C1)CC3=CC(=C4)OCC1=CC=CC=C1)OCCCCN1C=C[N+](=C1)C1=C(C=CC=C1C(C)C)C(C)C)OCCCCN1C=C[N+](=C1)C1=C(C=CC=C1C(C)C)C(C)C)OCCCCN1C=C[N+](=C1)C1=C(C=CC=C1C(C)C)C(C)C)OCCCCN1C=C[N+](=C1)C1=C(C=CC=C1C(C)C)C(C)C)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1.[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C264H312Br8N16O16 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4605 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.